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Compound of Interest

Compound Name: SR-16435

Cat. No.: B11933324 Get Quote

This technical guide provides a comprehensive overview of the binding characteristics of SR-
16435, a synthetic non-peptide ligand, with the Nociceptin/Orphanin FQ (N/OFQ) receptor, also

known as the NOP receptor or ORL-1. This document is intended for researchers, scientists,

and professionals in the field of drug development and pharmacology.

Introduction
SR-16435, chemically identified as 1-[1-(9-bicyclo[3.3.1]nonanyl)piperidin-4-yl]-3H-indol-2-one,

is a high-affinity ligand that demonstrates activity at both the NOP receptor and the mu-opioid

receptor (MOP).[1][2] It is characterized as a potent partial agonist at both of these receptors.

[1][2][3] The NOP receptor, the fourth member of the opioid receptor family, and its endogenous

ligand, N/OFQ, constitute a distinct signaling system involved in a variety of physiological and

pathological processes, including pain modulation, mood, and reward.[4][5][6] The dual activity

of SR-16435 makes it a compound of significant interest for investigating the complex interplay

between the NOP and MOP receptor systems, particularly for the development of novel

analgesics with potentially reduced side effects compared to classic opioids.[1][7][8]

Quantitative Binding Affinity Data
The binding affinity of SR-16435 for the human NOP and mu-opioid receptors has been

quantified through competitive radioligand binding assays. The inhibition constant (Kᵢ) is a

measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding

affinity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b11933324?utm_src=pdf-interest
https://www.benchchem.com/product/b11933324?utm_src=pdf-body
https://www.benchchem.com/product/b11933324?utm_src=pdf-body
https://www.benchchem.com/product/b11933324?utm_src=pdf-body
https://en.wikipedia.org/wiki/SR-16435
https://pubmed.ncbi.nlm.nih.gov/17132815/
https://en.wikipedia.org/wiki/SR-16435
https://pubmed.ncbi.nlm.nih.gov/17132815/
https://www.medchemexpress.com/sr-16435.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813427/
https://pubmed.ncbi.nlm.nih.gov/26956246/
https://pubmed.ncbi.nlm.nih.gov/10998527/
https://www.benchchem.com/product/b11933324?utm_src=pdf-body
https://en.wikipedia.org/wiki/SR-16435
https://www.mdpi.com/1420-3049/27/3/595
https://pmc.ncbi.nlm.nih.gov/articles/PMC4850106/
https://www.benchchem.com/product/b11933324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Receptor
Binding
Affinity (Kᵢ)

Species Reference

SR-16435 NOP (ORL-1) 7.49 nM Human [3]

SR-16435 μ-Opioid (MOP) 2.70 nM Human [3]

Experimental Protocols
The characterization of SR-16435's binding affinity and functional activity involves standard

pharmacological assays. The following are detailed methodologies representative of those

used in such studies.

Radioligand Competitive Binding Assay
This assay is fundamental for determining the binding affinity (Kᵢ) of an unlabeled compound

(like SR-16435) by measuring its ability to displace a radiolabeled ligand from the target

receptor.[9]

Objective: To determine the Kᵢ of SR-16435 for the NOP receptor.

Materials:

Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO, HEK293)

expressing the recombinant human NOP receptor.[9]

Radioligand: A high-affinity radiolabeled NOP receptor ligand, such as [³H]-Nociceptin.[9]

Test Compound: SR-16435, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

Non-specific Binding Control: A high concentration of a non-radiolabeled NOP receptor

agonist or antagonist to determine the level of non-specific binding.

Assay Buffer: Typically a Tris-HCl buffer with additives like MgCl₂.

Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution

like polyethyleneimine to reduce non-specific binding.[9]
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Scintillation Counter: For quantifying radioactivity.

Procedure:

Membrane Preparation: Cultured cells expressing the NOP receptor are harvested,

homogenized in a cold buffer, and centrifuged to pellet the cell membranes. The final

membrane pellet is resuspended in the assay buffer.[9]

Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand at a concentration

near its Kₑ (e.g., 0.5-2 nM), and varying concentrations of SR-16435.[9] Include wells for

total binding (no competitor) and non-specific binding (excess unlabeled ligand).

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate

for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the

binding to reach equilibrium.[9]

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters.

This separates the receptor-bound radioligand from the unbound.[9]

Washing: Quickly wash the filters with cold assay buffer to remove any remaining unbound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the

logarithm of the competitor (SR-16435) concentration. An IC₅₀ value (the concentration of

SR-16435 that inhibits 50% of the specific binding of the radioligand) is determined by non-

linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀

/ (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation

constant.
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Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Accumulation
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To determine the functional activity of SR-16435 (i.e., whether it is an agonist, antagonist, or

partial agonist), a common method is to measure its effect on adenylyl cyclase activity. NOP is

a Gᵢ/ₒ-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10]

Objective: To characterize the functional activity of SR-16435 at the NOP receptor.

Materials:

Cell Line: A cell line expressing the NOP receptor (e.g., CHO-hNOP).

Stimulant: Forskolin, a direct activator of adenylyl cyclase, used to stimulate a baseline level

of cAMP production.[11]

Test Compound: SR-16435 at various concentrations.

cAMP Detection Kit: A commercially available kit (e.g., ELISA, HTRF) for quantifying

intracellular cAMP levels.

Procedure:

Cell Plating: Seed the NOP-expressing cells in a multi-well plate and grow to an appropriate

confluency.

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor

(e.g., IBMX, rolipram) to prevent the degradation of cAMP.[11]

Treatment: Add SR-16435 at various concentrations to the cells, followed by the addition of

forskolin to stimulate cAMP production.

Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.[11]

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration

according to the instructions of the detection kit.

Data Analysis:
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Agonist Mode: The ability of SR-16435 to inhibit forskolin-stimulated cAMP accumulation

is measured. The results are plotted to determine the EC₅₀ (potency) and the maximal

effect (Eₘₐₓ, efficacy) relative to a full agonist. As a partial agonist, SR-16435 would inhibit

cAMP production but to a lesser extent than a full agonist.

Antagonist Mode: To test for antagonist activity, cells are co-incubated with a known NOP

agonist and varying concentrations of SR-16435. The ability of SR-16435 to reverse the

agonist-induced inhibition of cAMP is measured.

NOP Receptor Signaling Pathways
Activation of the NOP receptor by an agonist or partial agonist like SR-16435 initiates a

cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the NOP

receptor primarily couples to Gᵢ/ₒ proteins.[9][10]

Key Signaling Events:

Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the

Gαᵢ subunit inhibiting the enzyme adenylyl cyclase (AC). This action reduces the conversion

of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels.[10]

Modulation of Ion Channels: The Gβγ subunits released upon receptor activation can directly

modulate the activity of ion channels. This includes the activation of G protein-coupled

inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and

the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter

release.[10]

Activation of MAPK Pathways: NOP receptor activation can also lead to the phosphorylation

and activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-

regulated kinases 1 and 2 (ERK1/2).[10] This pathway is involved in regulating gene

expression and cell proliferation.
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NOP Receptor Signaling Pathways.

Logical Relationship of SR-16435
SR-16435 is classified as a mixed, high-affinity partial agonist. Its pharmacological profile is

defined by its interaction with two distinct receptor systems, leading to a unique set of

downstream effects.
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Logical Relationship of SR-16435.

Conclusion
SR-16435 is a valuable pharmacological tool characterized by its high-affinity partial agonism

at both NOP and mu-opioid receptors.[2][3] Its binding affinity in the low nanomolar range for

both targets highlights its potency.[3] The experimental protocols detailed herein, including

radioligand binding and cAMP functional assays, provide a standard framework for

characterizing such compounds. The dual nature of SR-16435's interactions with two key

receptor systems in pain and reward pathways underscores its potential for developing

analgesics with a differentiated and possibly improved therapeutic profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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